molecular formula C6H10O4 B1597286 Ethyl glycolate acetate CAS No. 623-86-9

Ethyl glycolate acetate

Cat. No.: B1597286
CAS No.: 623-86-9
M. Wt: 146.14 g/mol
InChI Key: ZWCRLFIZIYVXMG-UHFFFAOYSA-N
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Description

Ethyl glycolate acetate is an organic compound that belongs to the family of esters. It is formed by the esterification of glycolic acid with ethanol and acetic acid. This compound is known for its pleasant odor and is used in various industrial applications due to its solvent properties.

Scientific Research Applications

Ethyl glycolate acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of coatings, adhesives, and cleaning agents.

Safety and Hazards

EGA is combustible and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

There is a considerable interest in the biotechnological production of GA and EG from renewable resources . This suggests that EG could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl glycolate acetate can be synthesized through the esterification of glycolic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

HOCH2COOH+CH3CH2OHHOCH2COOCH2CH3+H2O\text{HOCH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{HOCH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} HOCH2​COOH+CH3​CH2​OH→HOCH2​COOCH2​CH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with an acid catalyst. The product is then separated and purified through distillation.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield glycolic acid and ethanol.

    Oxidation: It can be oxidized to produce glycolic acid and acetic acid.

    Reduction: Reduction reactions can convert it to ethyl glycolate.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Glycolic acid and ethanol.

    Oxidation: Glycolic acid and acetic acid.

    Reduction: Ethyl glycolate.

Mechanism of Action

The mechanism of action of ethyl glycolate acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release glycolic acid and ethanol, which can then participate in further biochemical reactions. The pathways involved include ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar solvent properties but different chemical structure.

    Glycolic acid: The parent compound of ethyl glycolate acetate, known for its use in skincare products.

    Ethylene glycol: A related compound used as an antifreeze agent.

Uniqueness: this compound is unique due to its combination of glycolic acid and ethanol, providing distinct solvent properties and reactivity compared to other esters. Its ability to undergo hydrolysis and oxidation makes it versatile for various applications.

Properties

IUPAC Name

ethyl 2-acetyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCRLFIZIYVXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977858
Record name Ethyl (acetyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-86-9
Record name Ethyl glycolate acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (acetyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoxyacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AV78NKZ96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Use is made of 25.5 g (0.3 mol) of 2-pyrrolidone, 50.4 g (0.9 mol) of potassium hydroxide in 200 ml of dimethylsulphoxide and 115 g (0.94 mol) of ethylchloroacetate. After keeping the reaction mass of room temperature, it is added with 600 ml of water and extracted 3 times with portions of 100 ml of dichoroethane. The combined extracts are evaporated, the residue is subjected to fractionation to give 46.9 g (68%) of 2-oxo-1-pyrrolidinyl)acetic acid carboethoxymethyl ester, b.p. 197°-200° C. (10 mm Hg), nD20 =1.4703.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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